Structural Differentiation from MLS1547: Tri-Aromatic Branching vs. Linear Aminomethyl Architecture
The target compound diverges fundamentally from the well-characterized D2 biased agonist MLS1547. MLS1547 (5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol) possesses a linear 7-aminomethyl linkage with a terminal 4-(pyridin-2-yl)piperazine [1]. The target compound, in contrast, features a branched architecture where both a 4-phenylpiperazine and a pyridin-2-yl group are attached to the same tetrahedral carbon at position 7 . This structural difference increases the molecular weight from 354.8 g/mol (MLS1547) to 430.9 g/mol and adds an additional aromatic ring, potentially altering target binding geometries and selectivity profiles. In the MLS1547 analog series, modifications to the piperazine substituent were shown to modulate biased signaling at D2R, with some analogs retaining G-protein agonism while losing β-arrestin recruitment [1]; however, no analog matched the tri-aromatic branched architecture of the target compound.
| Evidence Dimension | Molecular architecture at position 7 of the quinolin-8-ol core |
|---|---|
| Target Compound Data | Branched: 4-phenylpiperazin-1-yl and pyridin-2-yl co-attached to a single sp3 carbon; MW 430.9 g/mol; formula C25H23ClN4O |
| Comparator Or Baseline | MLS1547: Linear 7-aminomethyl with terminal 4-(pyridin-2-yl)piperazine; MW 354.8 g/mol; formula C19H19ClN4O [1] |
| Quantified Difference | Molecular weight increase of +76.1 g/mol (+21.4%); addition of one phenyl ring and conversion from linear to branched geometry [1] |
| Conditions | Structural comparison based on IUPAC names, molecular formulas, and SMILES representations |
Why This Matters
For D2 receptor pharmacology, the target compound's branched architecture is untested in the biased agonism paradigm established for MLS1547; this structural divergence likely produces different G-protein/β-arrestin signaling profiles compared to the linear series, making it a candidate for novel biased ligand discovery rather than a direct MLS1547 replacement.
- [1] Free RB, Chun LS, Moritz AE, Miller AN, Sibley DR. Discovery and Characterization of a G Protein–Biased Agonist That Inhibits β-Arrestin Recruitment to the D2 Dopamine Receptor. J Biol Chem. 2014; 289(13): 8931–8942. (Describes MLS1547: 5-chloro-7-[(4-pyridin-2-ylpiperazin-1-yl)methyl]quinolin-8-ol, MW 354.8, D2R Ki = 1.2 μM). View Source
